molecular formula C10H14O2 B1584890 4-Hydroxyadamantan-2-one CAS No. 26278-43-3

4-Hydroxyadamantan-2-one

Cat. No. B1584890
CAS RN: 26278-43-3
M. Wt: 166.22 g/mol
InChI Key: MDHZLHGRJCMNLA-UHFFFAOYSA-N
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Description

4-Hydroxyadamantan-2-one is an adamantane derivative . Its molecular formula is C10H14O2 and it has a molecular weight of 166.2170 . It is used as a precursor in the synthesis of different pharmacologically active substances .


Synthesis Analysis

The Ritter reaction of 4-hydroxyadamantan-2-one with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid yields diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo . New 5-hydroxyadamantan-2-one derivatives with heteroaromatic, aromatic, and aliphatic acids (nicotinic, succinic, p-chlorophenoxyacetic, 3,4,5-trimethoxybenzoic, and anisic) were synthesized .


Molecular Structure Analysis

The molecular structure of 4-Hydroxyadamantan-2-one is available as a 2D Mol file . The structure is based on the tricyclic carbon skeleton of adamantane .


Chemical Reactions Analysis

The Ritter reaction of 4-hydroxyadamantan-2-one takes an unusual path and yields diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo . The esters of succinic acid and 5-hydroxyadamantan-2-one exhibited the most potent effect on cerebral circulation under ischemic conditions .


Physical And Chemical Properties Analysis

Adamantan-2-one exhibits thermal behavior and decomposition kinetics that are relevant to its use as a precursor in various pharmaceutical products . The thermal stability of adamantan-2-one and the possible interactions of its functional group with different excipients have been investigated .

Scientific Research Applications

Application Summary

4-Hydroxyadamantan-2-one is used in the synthesis of unsaturated adamantane derivatives . These derivatives have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application

Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .

Results or Outcomes

The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Since the publication of the monograph , various researchers around the world have added extensive theoretical and experimental data in this area .

Organic Chemistry

Application Summary

4-Hydroxyadamantan-2-one is used in the Ritter reaction . The Ritter reaction of 4-hydroxyadamantan-2-one (with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid) takes an unusual path and yields diastereoisomeric 9- methyl-1- (4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo [5.3.1 12,6 .1 4,11 ]tridec-9-enes as the major products .

Methods of Application

The Ritter reaction of 4-hydroxyadamantan-2-one is conducted with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid .

Results or Outcomes

The Ritter reaction of 4-hydroxyadamantan-2-one yields diastereoisomeric 9- methyl-1- (4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo [5.3.1 12,6 .1 4,11 ]tridec-9-enes as the major products .

Synthesis of Adamantene Derivatives

Application Summary

4-Hydroxyadamantan-2-one is used in the synthesis of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .

Methods of Application

The first method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .

Results or Outcomes

The reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene produces 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .

Synthesis of Naphthalene Derivatives

Application Summary

4-Hydroxyadamantan-2-one is used in the synthesis of 1-(2-adamantylidene)naphthalene-2(1H)-one .

Methods of Application

The second method is adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Results or Outcomes

Adding 1-bromo-2-hydroxynaftalene to ketone produces 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield .

Synthesis of Functional Adamantane Derivatives

Application Summary

4-Hydroxyadamantan-2-one is used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application

Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .

Results or Outcomes

The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Since the publication of the monograph , various researchers around the world have added extensive theoretical and experimental data in this area .

Thermal Stability Studies

Application Summary

4-Hydroxyadamantan-2-one is used to study the influence of the oxo group regarding the thermal stability of the hydrocarbon structure and also to evaluate possible interactions of the functional groups with various compounds used as excipients .

Methods of Application

The study involves thermal analysis of 4-Hydroxyadamantan-2-one and its interactions with various compounds used as excipients .

Results or Outcomes

The study provides insights into the thermal stability of the hydrocarbon structure of 4-Hydroxyadamantan-2-one and its interactions with various compounds .

Safety And Hazards

In case of exposure, it is advised to avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The cerebrovascular activity of 5-hydroxyadamantan-2-one succinic acid ester not only in ischemic brain injury but also in a more severe form of vascular damage to the body such as combined pathology (experimental myocardial infarction with subsequent global transient cerebral ischemia) was demonstrated experimentally in rats . This suggests potential future directions for the use of 4-Hydroxyadamantan-2-one in the treatment of cerebrovascular conditions.

properties

IUPAC Name

4-hydroxyadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHZLHGRJCMNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1C(C(C2)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336389
Record name 4-Hydroxyadamantan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyadamantan-2-one

CAS RN

26278-43-3
Record name 4-Hydroxyadamantan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
NV Averina, ON Zefirova, NS Zefirov… - Russian journal of …, 2004 - Springer
… goal of the present work was to study analogous reaction of 4-hydroxyadamantan-2-one (I). … Thus our results showed that the Ritter reaction of 4-hydroxyadamantan-2-one (I) with …
Number of citations: 5 link.springer.com
NV Averina, ON Zefirova, GS Borisova… - Moscow University …, 2005 - chem.msu.su
… Baeyer-Villiger reaction for 4-hydroxyadamantan-2-one … Baeyer坊illiger oxidation of 4-hydroxyadamantan-2-one was studied. The reaction was shown to proceed in two directions with the formation of …
Number of citations: 2 www.chem.msu.su
T Sasaki, S Eguchi, T Toru - The Journal of Organic Chemistry, 1970 - ACS Publications
… In sulfuric acid-acetic acid, 4-acetoxy- (12) and 4-hydroxyadamantan-2-one (13) as well as 3 were obtained. In the presence of excess hydrogen azide, small amounts of a tetrazole …
Number of citations: 57 pubs.acs.org
D Faulkner, MA McKervey - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Rearrangement reactions whereby 4-oxahomoadamantan-5-one gives predominantly 4ax-hydroxyadamantan-2-one in hot 50% sulphuric acid and predominantly 4ax-…
Number of citations: 28 pubs.rsc.org
J Tříska, L Vodička, J Hlavatý - Collection of Czechoslovak …, 1979 - cccc.uochb.cas.cz
… The reaction affords 4-bromoadamantan-2-one, together with 4-azatricyc1o[4,3,1 ,13 ,8)undecan-5-one and 4-hydroxyadamantan-2-one. This reaction can be used as a preparative …
Number of citations: 6 cccc.uochb.cas.cz
GA Olah, VV Krishnamurthy - Journal of the American Chemical …, 1982 - ACS Publications
… , and 4-hydroxyadamantan-2-one and methylidenetriphenylphosphorane) and when the solvent … , and 4-hydroxyadamantan-2-one and isopropylidenetriphenylphosphorane), path a is …
Number of citations: 43 pubs.acs.org
J Janjatovic, D Skare, Z Majerski - The Journal of Organic …, 1974 - ACS Publications
… Both adamantanone oxime7 and lactone 4-oxahomoadamantan-5one8 with sulfuric acid were reported to give fair yields of 4-hydroxyadamantan-2-one.9 …
Number of citations: 20 pubs.acs.org
L Vodička, J Třiska, J Hlavatý - Journal of Chromatography A, 1986 - Elsevier
… and adamantane-2,4-dione and the separation of 4’- and 4”-hydroxyadamantan-2-one, … The separation of 4”-hydroxyadamantan-2-one, 2”,4”-dihydroxyadamantane …
Number of citations: 3 www.sciencedirect.com
JG Korsloot, VG Keizer - Tetrahedron Letters, 1969 - Elsevier
NV Philips-Duphar Research Laboratories, Weesp, The Netherlands (Received in UK 25 July 1969; accepted for publication 4 August 1969) Recently Sasaki et al. 1 described the …
Number of citations: 23 www.sciencedirect.com
JK Groves - Chemical Society Reviews, 1972 - pubs.rsc.org
… Such a case is the acid-catalysed equilibration of 4-oxohomoadamantan-5-one and 4-hydroxyadamantan-2-one (Scheme 2).33 Alkenes which afford a tertiary ion (7) tend to give less …
Number of citations: 193 pubs.rsc.org

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